Oligomycin A

Catalog No.
S538033
CAS No.
579-13-5
M.F
C45H74O11
M. Wt
791.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oligomycin A

CAS Number

579-13-5

Product Name

Oligomycin A

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

Molecular Formula

C45H74O11

Molecular Weight

791.1 g/mol

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1

InChI Key

MNULEGDCPYONBU-AWJDAWNUSA-N

SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Solubility

Soluble in DMSO

Synonyms

Oligomycin A; MCH 32; MCH 32; MCH 32.

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

Description

The exact mass of the compound Oligomycin A is 788.5075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717694. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Oligomycins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of ATP Synthase

Oligomycin A specifically binds to the F0 subunit of ATP synthase, blocking the flow of protons across the mitochondrial membrane. This disrupts the proton motive force, which is essential for ATP synthase to function and produce ATP. By inhibiting ATP synthase, Oligomycin A allows scientists to study the role of ATP production in various cellular processes.

Studying Cellular Energy Metabolism

Oligomycin A is a valuable tool for researchers investigating cellular energy metabolism, particularly oxidative phosphorylation, the process by which mitochondria use oxygen to generate ATP. By measuring changes in cellular respiration and ATP levels after Oligomycin A treatment, scientists can gain insights into mitochondrial function and the efficiency of ATP production in different cell types or under various conditions.

Broader Applications in Research

Oligomycin A's ability to inhibit ATP synthase has applications in various research fields beyond basic cellular metabolism. Here are some examples:

  • Mitochondrial Biology: Oligomycin A can be used to study mitochondrial diseases and test potential therapies that target mitochondrial function [].
  • Cancer Research: Cancer cells often exhibit altered mitochondrial metabolism. Oligomycin A can be used to investigate these changes and identify potential vulnerabilities in cancer cells for drug discovery [].
  • Bioenergetics: Oligomycin A is a valuable tool for studying bioenergetics, the field that explores how cells convert energy from nutrients into usable forms [].

Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces species, specifically Streptomyces avermitilis. Its chemical formula is C44H75NO11C_{44}H_{75}NO_{11}, and it has a molecular weight of 791.06 g/mol. Oligomycin A is primarily recognized for its potent inhibitory effects on mitochondrial ATP synthase, specifically targeting the F0 subunit of this enzyme complex. By blocking the proton channel necessary for oxidative phosphorylation, oligomycin A effectively halts the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate, leading to a significant reduction in cellular energy production .

Oligomycin A specifically binds to the F₀ subunit of mitochondrial ATP synthase, blocking the proton channel essential for ATP production through oxidative phosphorylation []. This effectively halts cellular ATP synthesis, impacting various cellular processes reliant on ATP [].

Oligomycin A's primary mechanism of action involves its interaction with ATP synthase, where it binds to the F0 subunit. This binding prevents protons from passing through the membrane, thus inhibiting ATP synthesis. The inhibition can be characterized as follows:

  • Inhibition of Oxidative Phosphorylation: By blocking the proton channel, oligomycin A disrupts the chemiosmotic gradient necessary for ATP production.
  • Proton Leak: Despite its inhibitory effects, some electron flow through the electron transport chain persists due to proton leak mechanisms .

Chemical modifications of oligomycin A have been explored to enhance its properties and reduce toxicity. For example, reactions with hydroxylamine and 1-aminopyridine have yielded novel derivatives with altered biological activities .

Oligomycin A exhibits significant biological activity beyond its role as an ATP synthase inhibitor. It has been shown to induce apoptosis in various cell types, making it a subject of interest in cancer research . The compound's ability to inhibit ATP production leads to metabolic stress within cells, triggering apoptotic pathways. Additionally, oligomycin A has demonstrated effects in:

  • Cancer Therapy: It sensitizes cancer cells to therapeutic agents by disrupting their energy metabolism.
  • Research Tool: Oligomycin A is widely used in laboratory settings to study mitochondrial function and metabolic pathways .

Studies on oligomycin A have focused on its interactions with various biological systems:

  • Mitochondrial Studies: Research has shown that oligomycin A significantly affects mitochondrial respiration and energy metabolism.
  • Cellular Response: Interaction with different cell types reveals varying sensitivity levels to oligomycin A's inhibitory effects on ATP synthesis and subsequent apoptotic responses .

Oligomycin A is part of a broader class of compounds known as macrolides, which share structural similarities but differ in their biological activities and mechanisms. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
ApoptolidinInhibits ATP synthaseSelective cytotoxicity towards specific tumor cells
Bz-423Uncompetitive inhibitor of ATP synthaseInduces superoxide production
ResveratrolModulates multiple targets including ATP synthaseAssociated with longevity and anti-cancer properties
Diindolyl methaneInhibits various cellular processesPotential anti-cancer effects
Thermogenin (UCP1)Uncouples oxidative phosphorylationInvolved in thermogenesis

Oligomycin A is unique among these compounds due to its specific binding site on the F0 subunit of ATP synthase and its potent effects on mitochondrial function and apoptosis induction .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

790.52311317 g/mol

Monoisotopic Mass

790.52311317 g/mol

Heavy Atom Count

56

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

05HQS4AI99

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

579-13-5

Wikipedia

Oligomycin A
(5'R,10S,11R,12S,14S,15R,16R,18R,19S,20R,26R,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethylspiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-oxane]-13,17,23-trione

Dates

Modify: 2023-08-15

Jastroch M, Divakaruni AS, Mookerjee S, Treberg JR, Brand MD (2010). "Mitochondrial proton and electron leaks". Essays in Biochemistry. 47 (1): 53–67. doi:10.1042/bse0470053. PMC 3122475. PMID 20533900.


Kramer R, Srour A, Khanakah G (1984). "Oligomycin toxicity in intact rats". Models in Toxicology. 15 (5–6): 660–663. doi:10.1007/BF01966788. PMID 6532186. S2CID 7837164.


Nakata, Masaya; Ishiyama, Takashi; Akamatsu, Shinichi; Hirose, Youichi; Maruoka, Hiroshi; Suzuki, Rika; Tatsuta, Kuniaki (1995). "Synthetic studies on oligomycins. Synthesis of the oligomycin B spiroketal and polypropionate portions". Bulletin of the Chemical Society of Japan. 68 (3): 967–89. doi:10.1246/bcsj.68.967.


Jastroch M, et al. Essays Biochem. 2010;47:53-67.


Hao W, et al. J Biol Chem, 2010, 285(17), 12647-12654.


Shchepina LA, et al. Oncogene, 2002, 21(53):8149-8157.


Jastroch M, et al. Essays Biochem. 2010;47:53-67.


Hao W, et al. J Biol Chem, 2010, 285(17), 12647-12654.


Shchepina LA, et al. Oncogene, 2002, 21(53):8149-8157.


Roesch A, et al. Cancer Cell, 2013, 23(6), 811-825.



Explore Compound Types